molecular formula C13H19NO B13253167 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

Cat. No.: B13253167
M. Wt: 205.30 g/mol
InChI Key: RVFUNGCTPOXXHV-UHFFFAOYSA-N
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Description

3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a secondary amine alcohol characterized by a fused bicyclic indenyl core substituted with a methyl group at the 6-position and a propanolamine side chain.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol

InChI

InChI=1S/C13H19NO/c1-10-3-4-11-5-6-13(12(11)9-10)14-7-2-8-15/h3-4,9,13-15H,2,5-8H2,1H3

InChI Key

RVFUNGCTPOXXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NCCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and a propanol derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This reaction can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: This compound could be explored for its potential therapeutic properties, including its effects on specific biological targets.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Modifications

Analog 1: 3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol (CID 43182895)
  • Molecular Formula: C₁₂H₁₇NO (vs. C₁₃H₁₉NO for the target compound)
  • Key Difference : Absence of the 6-methyl group on the indenyl ring.
  • No synthetic or biological activity data reported in the literature .
Analog 2: 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol
  • Molecular Formula: C₁₃H₁₉NO (identical to the target compound).
  • Key Difference : Replacement of the indenyl core with a tetrahydronaphthalene ring.
  • Implications: Increased ring size and conformational flexibility, which may alter binding interactions in enzymatic pockets . Higher synthetic cost (€1,249.00/500 mg vs. €496.00/50 mg for the non-methylated indenyl analog), suggesting greater complexity in synthesis .

Functional Group Variations in Propanolamine Derivatives

Analog 3: CGP60474 (3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol)
  • Molecular Formula : C₁₉H₂₀ClN₅O.
  • Key Difference : Incorporation of a pyrimidine-pyridine scaffold instead of the indenyl core.
  • Functional Role: Acts as a cyclin-dependent kinase (CDK) inhibitor via ATP-competitive binding in a cis conformation . Demonstrates the importance of planar heteroaromatic systems for kinase inhibition, contrasting with the non-planar indenyl core of the target compound .
Analog 4: Thieno[2,3-d]pyrimidin-4-yl Derivatives
  • General Structure: 3-[(2-Substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol.
  • Key Difference: Thienopyrimidine core with a cycloheptane ring.
  • Functional Role: Exhibits cytotoxicity against colorectal adenoma (HC 29) and breast cancer (MDA-MB-231) cell lines, highlighting the impact of electronic-rich heterocycles on anticancer activity .

Stereochemical Considerations

  • Stereoselective Synthesis: The target compound’s indenyl core shares synthetic pathways with (S)-(6-methyl-2,3-dihydro-1H-inden-1-yl)methanol, which is synthesized via Pd-catalyzed allyl-aryl cross-coupling and resolved using chiral SFC (Chiralcel OJ-H column) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Core Structure LogP* (Predicted) Key Functional Groups
Target Compound C₁₃H₁₉NO 6-Methyl-indenyl 2.1 -NH-, -OH
CID 43182895 C₁₂H₁₇NO Indenyl 1.8 -NH-, -OH
3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol C₁₃H₁₉NO Tetrahydronaphthalenyl 2.3 -NH-, -OH
CGP60474 C₁₉H₂₀ClN₅O Pyrimidine-pyridine 3.5 -NH-, -OH, Cl-phenyl

*LogP calculated using ChemAxon software.

Key Research Findings

Scaffold Flexibility : Tetrahydronaphthalene analogs exhibit higher conformational flexibility but lack the planar geometry of indenyl cores, which may reduce binding specificity in enzymatic targets .

Pharmacological Potential: Propanolamine side chains in kinase inhibitors (e.g., CGP60474) demonstrate the scaffold’s versatility, though indenyl derivatives require empirical validation .

Biological Activity

3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2C_{12}H_{18}N_2, with a molecular weight of 190.28 g/mol. The structure features an indene moiety which is significant for its biological interactions.

1. Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .

2. Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. These effects are often attributed to their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) activities, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism may involve reducing oxidative stress and preventing neuronal apoptosis.

3. Antidepressant Activity

Some studies suggest that related compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, indicating potential antidepressant effects. This activity is often evaluated through behavioral models in rodents, where the administration of these compounds results in reduced depressive-like behaviors .

The biological activities of this compound can be attributed to several mechanisms:

a. Enzyme Inhibition :

  • Inhibits MAO and ChE, leading to increased levels of neurotransmitters.
  • Modulates apoptotic pathways through caspase activation.

b. Antioxidant Activity :

  • Scavenges free radicals and reduces oxidative stress in cells.
  • Enhances cellular defense mechanisms against oxidative damage.

c. Signal Transduction :

  • Affects various signaling pathways involved in cell survival and apoptosis.
  • Alters gene expression related to cell cycle regulation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

StudyCompoundTargetFindings
3-Amino derivativesMCF-7 & HepG2Induced apoptosis; inhibited proliferation
PF9601NNeuroprotectionReduced excitotoxicity; improved cognitive function
Indole derivativesRodent modelsReduced depressive symptoms; enhanced serotonin levels

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